molecular formula C28H26BrN5O4S B2755748 N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide CAS No. 391942-85-1

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide

Cat. No. B2755748
CAS RN: 391942-85-1
M. Wt: 608.51
InChI Key: NEYNEDXGSUCQIN-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H26BrN5O4S and its molecular weight is 608.51. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Functionalization

Research on compounds containing bromophenyl, sulfanyl, triazolyl, and benzamide groups has led to advancements in synthetic methodologies. For instance, the regioselective bromination of dimethoxybenzenes and their conversion into sulfur-functionalised benzoquinones demonstrate the utility of these functional groups in the synthesis of complex molecules with potential applications in material science and pharmaceuticals (Aitken et al., 2016). Similarly, the development of sulfonamide-derived ligands and their transition metal complexes highlights the importance of these motifs in the synthesis of compounds with significant antibacterial and antifungal activity (Chohan & Shad, 2011).

Biological Evaluation

Compounds with structural similarities to the query compound have been evaluated for their biological activities. For example, the synthesis and characterization of sulfanilamide derivatives have demonstrated their antimicrobial properties, providing a basis for further pharmaceutical development (Lahtinen et al., 2014). Additionally, the investigation of bromophenol derivatives from marine red algae for their radical scavenging activity indicates the potential of these compounds in the development of natural antioxidants (Li et al., 2012).

Material Science Applications

The cyclometallation of related thioamides with palladium(0) and palladium(II) explored in some studies suggests the relevance of these compounds in material science, particularly in the synthesis of catalytically active complexes (Nonoyama et al., 1995). Such research can lead to the development of new materials with specific electronic or optical properties.

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN5O4S/c1-37-22-13-19(14-23(15-22)38-2)27(36)30-16-25-31-32-28(34(25)21-9-7-20(29)8-10-21)39-17-26(35)33-12-11-18-5-3-4-6-24(18)33/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNEDXGSUCQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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